3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzohydrazide and 4-fluorobenzyl bromide as the primary starting materials.
Formation of Hydrazone: The 3,4-dimethoxybenzohydrazide is reacted with an appropriate aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Substitution Reaction: The resulting oxadiazole is then subjected to a substitution reaction with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the dimethoxyphenyl group but lacks the oxadiazole ring and fluorophenoxy group.
3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one: This compound contains the fluorophenyl group but has a different core structure (chromenone) compared to the oxadiazole ring.
3,4-Dimethoxyphenyl isothiocyanate: This compound contains the dimethoxyphenyl group but has an isothiocyanate functional group instead of the oxadiazole ring.
Properties
Molecular Formula |
C17H15FN2O4 |
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Molecular Weight |
330.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15FN2O4/c1-21-14-8-3-11(9-15(14)22-2)17-19-16(24-20-17)10-23-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
AVEOYOCKQOBKCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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